molecular formula C8H12N4O5 B13443757 Ribavirin-13C2

Ribavirin-13C2

Cat. No.: B13443757
M. Wt: 246.19 g/mol
InChI Key: IWUCXVSUMQZMFG-XHJYHLGGSA-N
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Description

Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. This compound is primarily used in research to study the pharmacokinetics and metabolism of ribavirin. Ribavirin itself is known for its broad-spectrum antiviral activity against various RNA and DNA viruses, making it a valuable tool in virology and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ribavirin-13C2 involves the incorporation of carbon-13 isotopes into the ribavirin molecule. The general synthetic route for ribavirin includes the condensation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1,2,4-triazole-3-carboxamide, followed by deprotection to yield ribavirin . For this compound, the carbon-13 labeled precursors are used in the synthesis to achieve the labeled product.

Industrial Production Methods

Industrial production of ribavirin typically involves large-scale chemical synthesis using the same general route as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ribavirin-13C2, like ribavirin, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ribavirin include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Nucleophiles: Such as ammonia or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the ribavirin molecule .

Scientific Research Applications

Ribavirin-13C2 is used extensively in scientific research, particularly in the following areas:

    Chemistry: To study the chemical properties and reactivity of ribavirin.

    Biology: To investigate the biological effects and metabolism of ribavirin in various organisms.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of ribavirin in clinical settings.

    Industry: To develop and optimize antiviral drugs and therapies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ribavirin-13C2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s distribution and metabolism in biological systems, offering insights that are not possible with unlabeled ribavirin .

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

246.19 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(313C)1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1

InChI Key

IWUCXVSUMQZMFG-XHJYHLGGSA-N

Isomeric SMILES

C1=N[13C](=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[13C](=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Origin of Product

United States

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